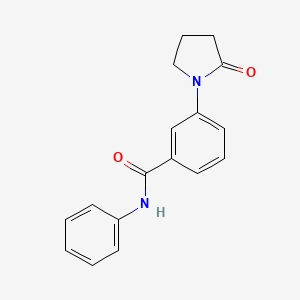
3-(2-oxo-1-pyrrolidinyl)-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-oxo-1-pyrrolidinyl)-N-phenylbenzamide is a compound that belongs to the benzamide class, incorporating both a pyrrolidinone moiety and a phenyl group. This structural composition allows for a variety of chemical reactions and unique properties, making it a compound of interest in organic chemistry and materials science.
Synthesis Analysis
The synthesis of related benzamide derivatives typically involves multi-component reactions, offering straightforward protocols and environmental friendliness. For instance, novel benzamide derivatives can be synthesized using ionic liquids as catalytically active mediums, allowing for good yields under mild conditions without the need for additional catalysts or solvents (Satyanarayana et al., 2021).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be analyzed using techniques like X-ray crystallography, which reveals details such as bond lengths, angles, and the planarity of conjugated systems. For example, the structure of related compounds has been determined to feature alternating partially single and double bonds within heterocycles, highlighting the importance of intramolecular and intermolecular contacts involving hydrogen, oxygen, and nitrogen atoms (Rybakov et al., 2001).
Chemical Reactions and Properties
Benzamide compounds can undergo a variety of chemical reactions, including photoreactions leading to cyclized products or photoreduced products depending on the substituents and conditions (Park et al., 2001). The reactivity can be influenced by factors such as the presence of oxygen, sensitizers, and the formation of radical intermediates.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, crystallinity, and thermal stability, can be significantly influenced by the specific substituents and molecular structure. For example, polymers derived from benzamide compounds have demonstrated good solubility in common organic solvents, high thermal stability, and excellent hydrophobicity, indicating their potential for various applications (Huang et al., 2017).
Chemical Properties Analysis
Benzamide derivatives exhibit a range of chemical properties, including the ability to act as nucleophiles in reactions with conjugated systems, leading to the formation of diverse functionalized compounds. The nature of the solvent can influence the nucleophilic behavior of these compounds, resulting in different reaction pathways and products (Attanasi et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-oxopyrrolidin-1-yl)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16-10-5-11-19(16)15-9-4-6-13(12-15)17(21)18-14-7-2-1-3-8-14/h1-4,6-9,12H,5,10-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGXEPIWSVENNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxo-pyrrolidin-1-yl)-N-phenyl-benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5528849.png)
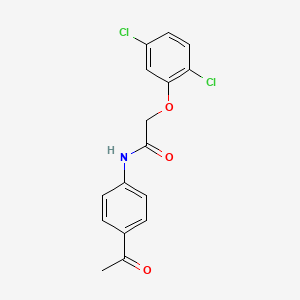
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-methoxybenzamide](/img/structure/B5528862.png)
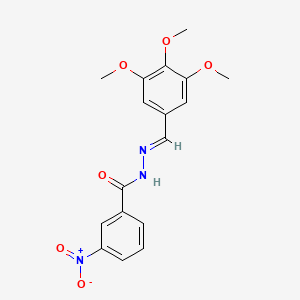
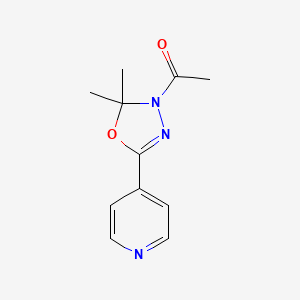
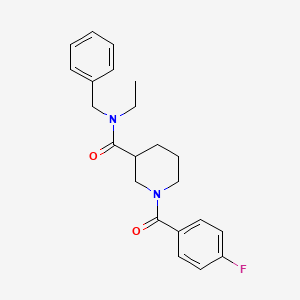
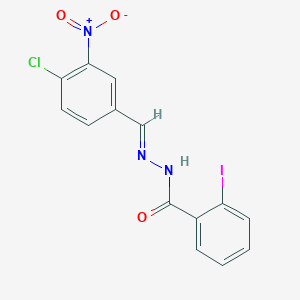
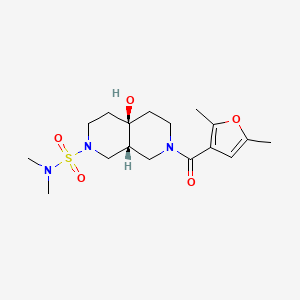
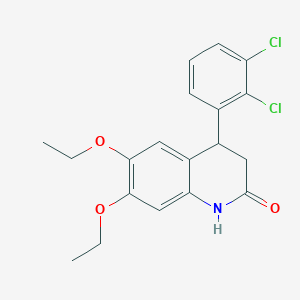
![8-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5528929.png)
![2-[2-(3-bromobenzylidene)hydrazino]-N-(4-chlorobenzyl)-2-oxoacetamide](/img/structure/B5528930.png)
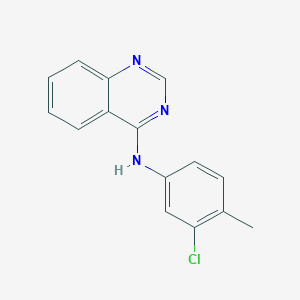
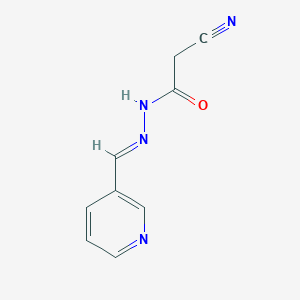
![3-(4-methoxyphenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5528945.png)